Acitazanolast
Overview
Description
Acitazanolast is a small molecule drug known for its antiallergic properties. It functions primarily as a histamine release inhibitor and leukotriene release inhibitor, making it effective in treating allergic conditions such as seasonal allergic conjunctivitis .
Preparation Methods
Acitazanolast can be synthesized through two related procedures:
Condensation of 3-(1H-tetrazol-5-yl)aniline with oxalyl chloride in dimethoxyethane: This method involves reacting 3-(1H-tetrazol-5-yl)aniline with oxalyl chloride in dimethoxyethane to form the desired product.
Condensation of 3-(1H-tetrazol-5-yl)aniline with ethyl oxalyl chloride using triethylamine in dimethylformamide (DMF): The resulting ethyl ester is then hydrolyzed with a base such as potassium hydroxide or sodium hydroxide in ethanol.
Chemical Reactions Analysis
Acitazanolast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Scientific Research Applications
Acitazanolast has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of histamine and leukotriene release inhibitors.
Biology: It is employed in research on mast cell stabilization and allergic response mechanisms.
Medicine: this compound is investigated for its potential in treating allergic conditions such as allergic rhinitis and asthma.
Industry: It is used in the development of antiallergic pharmaceuticals
Mechanism of Action
Acitazanolast exerts its effects by inhibiting the release of histamine and leukotrienes from mast cells. It blocks the calcium channels essential for the influx of calcium ions into the cell, a critical step for mast cell activation. By preventing this influx, the drug halts the cascade of events leading to the release of histamine and other pro-inflammatory mediators .
Comparison with Similar Compounds
Acitazanolast is unique in its dual inhibition of histamine and leukotriene release. Similar compounds include:
Pemirolast: Another mast cell stabilizer that inhibits histamine release.
Ketotifen: An antihistamine and mast cell stabilizer.
Olopatadine: An antihistamine that also stabilizes mast cells
This compound stands out due to its specific molecular structure and dual inhibitory action, making it a valuable compound in the treatment of allergic conditions.
Properties
IUPAC Name |
2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQZJJZGISNFOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048732 | |
Record name | Acitazanolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114607-46-4 | |
Record name | Acitazanolast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114607-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acitazanolast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acitazanolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACITAZANOLAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y8VJ356G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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